2-Fluoro-3-(trifluoroacetamido)phenylboronic acid

Description

Properties

IUPAC Name |

[2-fluoro-3-[(2,2,2-trifluoroacetyl)amino]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BF4NO3/c10-6-4(9(16)17)2-1-3-5(6)14-7(15)8(11,12)13/h1-3,16-17H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBALCADDVWOFRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)NC(=O)C(F)(F)F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BF4NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical properties of 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid

This guide details the chemical properties, synthesis, and applications of 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid , a specialized organoboron compound utilized primarily as a reversible covalent inhibitor in medicinal chemistry and a functionalized building block in organic synthesis.

Part 1: Structural Analysis & Physicochemical Profile

Chemical Identity[1][2][3]

-

Systematic Name:

-[2-Fluoro-3-[(trifluoroacetyl)amino]phenyl]-boronic acid -

Key Substituents:

-

C2-Fluorine: Ortho-positioned electron-withdrawing group (EWG).

-

C3-Trifluoroacetamido: Meta-positioned strong EWG and hydrogen bond donor.

-

-

Molecular Formula:

-

Molecular Weight: ~250.94 g/mol

Electronic Properties & Lewis Acidity

The reactivity of this compound is defined by the synergy between the boron center and its electron-withdrawing substituents.

-

Lewis Acidity Tuning: The acidity of the boron center is significantly enhanced compared to unsubstituted phenylboronic acid (

).[5]-

Ortho-Fluorine Effect: Through inductive withdrawal (

), the fluorine atom lowers the -

Meta-Trifluoroacetamido Effect: The

group is a potent EWG. Its position at C3 exerts a strong inductive pull without imposing direct steric strain on the boron center. -

Net Result: The estimated

of this compound is 7.0 – 7.4 . This range is critical for medicinal applications, as it allows the compound to exist significantly as the reactive tetrahedral boronate anion at physiological pH (7.4), facilitating tight binding to serine proteases or beta-lactamases.

-

Solubility & Stability

-

Solubility: Moderate in water; highly soluble in polar aprotic solvents (DMSO, DMF) and lower alcohols (Methanol, Ethanol).

-

Protodeboronation Risk: High. Electron-poor arylboronic acids are susceptible to base-catalyzed protodeboronation. The presence of ortho-fluorine accelerates this pathway under harsh basic conditions or high temperatures.

Part 2: Synthetic Pathways

The synthesis typically proceeds via the functionalization of a protected aniline precursor.[2] The following protocol utilizes the pinacol ester to ensure purification integrity before the final hydrolysis.

Retro-Synthetic Analysis

Detailed Experimental Protocol

Objective: Synthesis of 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid from 2-fluoro-3-aminophenylboronic acid pinacol ester.

Reagents:

-

2-Fluoro-3-aminophenylboronic acid pinacol ester (1.0 eq)

-

Trifluoroacetic anhydride (TFAA) (1.1 eq)

-

Triethylamine (

) (1.2 eq) -

Dichloromethane (DCM) (anhydrous)

-

Sodium periodate (

) / Ammonium acetate (

Workflow:

-

Acylation:

-

Dissolve the amine starting material in anhydrous DCM under inert atmosphere (

). -

Cool to 0°C. Add

followed by dropwise addition of TFAA. -

Stir at 0°C for 30 mins, then warm to RT for 2 hours.

-

Checkpoint: Monitor via TLC/LC-MS. The amine peak should disappear, replaced by the amide mass (

). -

Workup: Wash with dilute HCl (0.1 M), then brine. Dry over

and concentrate.

-

-

Boronate Ester Hydrolysis (Deprotection):

-

Dissolve the crude pinacol ester in Acetone/Water (1:1).

-

Add

(3.0 eq) and -

Mechanism: Oxidative cleavage of the pinacol diol.

-

Extract with Ethyl Acetate. The boronic acid may partition into the aqueous phase at high pH; ensure pH is adjusted to ~3–4 for extraction.

-

-

Purification:

-

Recrystallization from Acetonitrile/Water or precipitative acidification is preferred over silica chromatography, which can cause streaking of free boronic acids.

-

Part 3: Applications in Drug Discovery[7]

Reversible Covalent Inhibition

This compound is a classic "warhead" scaffold for targeting serine hydrolases, including Beta-Lactamases (BLs) and Serine Proteases .

Mechanism of Action: The boron atom acts as an electrophile, accepting the lone pair from the active site serine hydroxyl group. This forms a tetrahedral boronate adduct that mimics the high-energy transition state of amide hydrolysis.

-

Transition State Mimicry: The tetrahedral geometry of the boronate adduct (

) closely resembles the tetrahedral intermediate of the substrate. -

Role of Substituents:

-

2-Fluoro: Inductively acidifies the boron, making it more electrophilic.

-

3-Trifluoroacetamido: Provides a secondary interaction point. The amide nitrogen can act as a hydrogen bond donor to residues like Asn132 (in Class A BLs), while the

group can engage in hydrophobic interactions or occupy the oxyanion hole.

-

Suzuki-Miyaura Cross-Coupling

While primarily an inhibitor, this compound serves as a building block for biaryl synthesis.

-

Challenge: The trifluoroacetamido group is base-labile. Standard Suzuki conditions (

, reflux) may hydrolyze the amide to the free amine. -

Solution: Use mild bases (

,

Part 4: Comparative Data Profile

| Property | Phenylboronic Acid | 2-Fluoro-phenylboronic Acid | 2-Fluoro-3-(trifluoroacetamido)PBA |

| Hammett | 0 | +0.06 (ortho) | High (+I/-I synergy) |

| Predicted | 8.8 | 7.8 | 7.0 – 7.2 |

| Physiological State (pH 7.4) | Neutral Trigonal | Mix Trigonal/Tetrahedral | Predominantly Tetrahedral Anion |

| Serine Trap Efficiency | Low | Moderate | High |

| Stability (Base) | High | Moderate | Low (Deboronation risk) |

References

-

Boronic Acids in Medicinal Chemistry

-

Title: Boronic Acids: Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents.[4]

- Source:Chemistry - A European Journal.

- Context: Discusses the impact of ortho-fluorine and EWGs on boronic acid and solv

-

-

Synthesis of Fluorinated Boronic Acids

-

Beta-Lactamase Inhibition

- Title: Discovery of Boronic Acids-Based β-Lactamase Inhibitors.

- Source:MDPI Pharmaceuticals.

- Context: Establishes the mechanism of reversible covalent inhibition by functionalized phenylboronic acids.

-

Trifluoroacetylation Protocols

- Title: Palladium-Catalyzed Trifluoroacetyl

- Source:Organic Letters.

- Context: Describes the stability and synthesis of trifluoroacetylated arom

Sources

molecular structure and weight of 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid

An In-Depth Technical Guide to 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid, a fluorinated arylboronic acid of significant interest in medicinal chemistry and organic synthesis. The strategic incorporation of both a fluorine atom and a trifluoroacetamido group onto the phenylboronic acid scaffold imparts unique electronic and steric properties, influencing its reactivity, acidity, and potential as a building block in the development of novel therapeutics. This document details the molecular structure, and calculated molecular weight, and discusses the scientific rationale behind its design and potential applications, particularly in the context of drug discovery.

Introduction: The Strategic Role of Fluorine in Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their utility in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. In the realm of drug discovery, the boronic acid moiety itself is a key pharmacophore in several FDA-approved drugs, acting as a reversible covalent inhibitor of serine proteases.

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties.[1] Fluorine's high electronegativity can significantly alter the acidity of nearby functional groups, influence molecular conformation, and enhance metabolic stability by blocking sites of oxidative metabolism.[1] In the context of phenylboronic acids, electron-withdrawing substituents like fluorine are known to lower the pKa of the boronic acid, which can be crucial for its binding affinity and biological activity under physiological conditions.[2]

This guide focuses on 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid, a molecule that combines the advantageous properties of a fluorinated phenylboronic acid with a trifluoroacetamido group, a feature that can further influence its electronic profile and introduce new potential interactions with biological targets.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid is characterized by a benzene ring substituted with a boronic acid group, a fluorine atom, and a trifluoroacetamido group. The ortho-fluoro and meta-trifluoroacetamido substitution pattern creates a distinct electronic and steric environment around the boronic acid moiety.

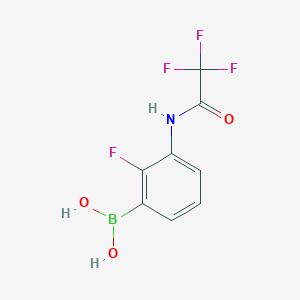

Molecular Diagram

Caption: 2D structure of 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid.

Quantitative Data

| Property | Value | Source |

| Molecular Formula | C₈H₆BF₄NO₃ | Deduced from |

| Calculated Molecular Weight | 250.94 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | Inferred from related compounds[3] |

Scientific Rationale and Field-Proven Insights

The Role of the Ortho-Fluoro Substituent

The placement of a fluorine atom at the ortho position to the boronic acid group is a strategic choice. The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which is known to increase the Lewis acidity of the boronic acid.[4] This increased acidity can enhance the compound's ability to interact with diols, including sugars, or with the active site residues of enzymes, a critical feature for its application as a sensor or an inhibitor.

The Influence of the Meta-Trifluoroacetamido Group

The trifluoroacetamido group at the meta position serves a dual purpose. Firstly, the trifluoromethyl (CF₃) group is a strong electron-withdrawing group, further enhancing the Lewis acidity of the boronic acid. Secondly, the amide functionality can participate in hydrogen bonding interactions, which can be crucial for molecular recognition and binding to biological targets. The trifluoroacetyl protecting group is also known for its stability under a range of chemical conditions.[5]

Potential Applications in Drug Discovery and Development

The unique structural features of 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid make it a promising candidate for various applications in drug discovery.

Serine Protease Inhibition

Boronic acids are well-established as potent, reversible inhibitors of serine proteases. The boron atom forms a covalent, yet reversible, bond with the catalytic serine residue in the enzyme's active site. The enhanced Lewis acidity of this molecule, due to its fluorine and trifluoroacetamido substituents, could lead to stronger and more selective inhibition of target proteases.

Boron Neutron Capture Therapy (BNCT)

Boron-containing compounds are investigated for their potential in BNCT, a targeted radiation therapy for cancer. The compound's ability to be selectively delivered to tumor cells would be a prerequisite for this application. The trifluoroacetamido group could be modified to attach a tumor-targeting moiety.

Chemical Biology Probes

The boronic acid's affinity for diols can be exploited in the design of chemical probes for studying biological systems. For instance, it could be incorporated into fluorescent probes for the detection of saccharides or glycoproteins.

Experimental Protocols: A Proposed Synthetic Approach

Synthesis of 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid from (3-Amino-2-fluorophenyl)boronic acid

This protocol describes the N-acylation of (3-Amino-2-fluorophenyl)boronic acid with a trifluoroacetylating agent.

Materials:

-

(3-Amino-2-fluorophenyl)boronic acid

-

Trifluoroacetic anhydride or Ethyl trifluoroacetate

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Pyridine)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and stirring bar

-

Inert atmosphere setup (e.g., Nitrogen or Argon line)

Procedure:

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirring bar and under an inert atmosphere, dissolve (3-Amino-2-fluorophenyl)boronic acid (1 equivalent) in the chosen anhydrous aprotic solvent.

-

Addition of Base: Add the base (1.1 to 1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the trifluoroacetylating agent (1.1 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., Ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Boronic acids can be sensitive to oxidation, and an inert atmosphere prevents degradation of the starting material and product.

-

Anhydrous Conditions: The trifluoroacetylating agent is highly reactive towards water, which would lead to its decomposition and reduce the reaction yield.

-

Use of a Base: The base is necessary to deprotonate the amino group, increasing its nucleophilicity for the attack on the electrophilic trifluoroacetylating agent. It also neutralizes the trifluoroacetic acid byproduct.

-

Controlled Addition at 0 °C: The acylation reaction is often exothermic. Slow addition at a low temperature helps to control the reaction rate and minimize side reactions.

Conclusion

2-Fluoro-3-(trifluoroacetamido)phenylboronic acid represents a sophisticated molecular scaffold with significant potential in medicinal chemistry and organic synthesis. The strategic placement of a fluorine atom and a trifluoroacetamido group is anticipated to enhance its Lewis acidity and introduce new binding modalities, making it a valuable building block for the development of novel enzyme inhibitors and other biologically active molecules. The proposed synthetic route provides a practical starting point for researchers to access this promising compound for further investigation.

References

-

PubChem. 2-Fluoro-6-(trifluoromethyl)phenylboronic acid. [Link]

-

PubChem. 2-Fluoro-3-methoxyphenylboronic acid. [Link]

-

Asher, S. A., et al. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron, 2003, 59(43), 8565-8570. [Link]

-

Dziadek, M., et al. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 2021, 26(7), 1999. [Link]

-

Organic Chemistry Portal. Trifluoroacetamides. [Link]

-

PubChem. 3-Fluorophenylboronic acid. [Link]

-

Frontiers. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. [Link]

-

ResearchGate. Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid. [Link]

Sources

- 1. Frontiers | Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid [frontiersin.org]

- 2. sites.pitt.edu [sites.pitt.edu]

- 3. chemimpex.com [chemimpex.com]

- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trifluoroacetamides [organic-chemistry.org]

The Strategic Utility of 2-Fluoro-3-(trifluoroacetamido)phenylboronic Acid in Advanced Cross-Coupling and Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry and organic synthesis, the precise installation of highly functionalized aromatic motifs is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid (CAS: 2377610-93-8) has emerged as a highly specialized and strategically valuable organoboron building block[1]. By combining an activating ortho-fluoro substituent with a robust, yet easily removable trifluoroacetamide protecting group, this compound enables the efficient synthesis of complex biaryl systems—particularly those requiring subsequent functionalization at the aniline nitrogen.

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, the mechanistic rationale behind its structural design, and field-proven experimental protocols for its application in Suzuki-Miyaura cross-coupling.

Chemical Identity and Physicochemical Profiling

Understanding the fundamental properties of this building block is essential for predicting its behavior in catalytic cycles and downstream purification steps. The data is summarized in Table 1.

Table 1: Identifiers and Physicochemical Properties

| Property | Value |

| IUPAC Name | (2-Fluoro-3-(2,2,2-trifluoroacetamido)phenyl)boronic acid |

| CAS Number | 2377610-93-8 |

| Molecular Formula | C₈H₆BF₄NO₃ |

| Molecular Weight | 250.94 g/mol |

| MDL Number | MFCD28369556 |

| Key Structural Features | Ortho-fluoro substituent; Trifluoroacetyl (TFA) protected amine |

| Primary Application | Palladium-catalyzed Suzuki-Miyaura cross-coupling |

Mechanistic Rationale in Drug Design (E-E-A-T Analysis)

The architecture of 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid is not coincidental; it is engineered to overcome specific synthetic hurdles in biaryl construction.

The Ortho-Fluoro Advantage

The placement of the highly electronegative fluorine atom ortho to the boronic acid moiety serves a dual purpose:

-

Catalytic Acceleration: Fluorine inductively withdraws electron density from the adjacent boron atom, increasing its Lewis acidity. This lowers the pKa of the boronic acid, facilitating the formation of the reactive boronate anion (Ar-B(OH)₃⁻) under mildly basic conditions. This boronate species is the actual nucleophile that undergoes transmetalation with the Pd(II) complex, significantly accelerating the rate-determining step of the Suzuki-Miyaura cycle[2].

-

Conformational Control: In the resulting biaryl product, the ortho-fluoro group introduces steric and electrostatic repulsion that dictates the dihedral angle between the two aromatic rings. This restricted rotation (atropisomerism or favored conformations) is frequently exploited in kinase inhibitors to lock the molecule into the bioactive conformation required for target binding[2].

The Trifluoroacetamide (TFA) Protecting Group

Free anilines (primary amines) are notorious for coordinating to palladium catalysts, which poisons the catalyst and drastically reduces turnover numbers[3].

-

Electronic Deactivation: Protecting the amine as a trifluoroacetamide resolves this issue. The strongly electron-withdrawing trifluoromethyl (CF₃) group pulls electron density away from the nitrogen lone pair, rendering it non-nucleophilic and preventing catalyst coordination[4].

-

Steric Efficiency: Unlike bulky protecting groups such as Boc or Cbz, the TFA group is relatively compact, minimizing steric hindrance during the cross-coupling of the adjacent ortho-substituted boronic acid.

Visualizing the Workflows

To conceptualize the integration of this building block into a synthetic pipeline, the following diagrams illustrate the logical workflow and the catalytic mechanism.

Figure 1: Synthetic workflow for the incorporation and deprotection of the 2-fluoro-3-aniline motif.

Figure 2: Suzuki-Miyaura catalytic cycle highlighting the transmetalation of the boronic acid.

Experimental Methodologies & Self-Validating Protocols

The following protocols are designed to ensure high fidelity, reproducibility, and self-validation at every step.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Couple 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid with an aryl halide to form a protected biaryl framework.

-

Reagent Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid (1.2 equiv)[1], and Pd(dppf)Cl₂ (0.05 equiv).

-

Causality Note: Pd(dppf)Cl₂ is selected because its bidentate dppf ligand enforces a cis-geometry on the palladium center, which is highly effective for sterically hindered ortho-substituted boronic acids.

-

-

Solvent & Base Addition: Add 1,4-dioxane (8 mL/mmol) followed by an aqueous solution of K₂CO₃ (2.0 M, 2.0 equiv).

-

Degassing (Critical Step): Purge the biphasic mixture with argon for 15 minutes using a subsurface needle.

-

Causality Note: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II) peroxo complexes.

-

-

Thermal Activation: Heat the reaction mixture to 90 °C under an argon atmosphere for 4–6 hours.

-

Validation & Analytical Checkpoints:

-

LC-MS Monitoring: Analyze an aliquot. The reaction is self-validating when the starting aryl halide peak is entirely consumed and a new peak corresponding to the [M+H]⁺ of the TFA-protected biaryl appears.

-

-

Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: Mild Base-Mediated Deprotection of the TFA Group

Objective: Cleave the trifluoroacetamide group to reveal the free aniline for subsequent functionalization (e.g., amide coupling, reductive amination).

-

Preparation: Dissolve the purified TFA-protected biaryl intermediate (1.0 equiv) in methanol (10 mL/mmol).

-

Reagent Addition: Add solid K₂CO₃ (3.0 equiv) to the solution.

-

Causality Note: Potassium carbonate in methanol generates a low, steady-state concentration of methoxide ions. This is sufficiently nucleophilic to cleave the highly electrophilic trifluoroacetamide carbonyl, but mild enough to leave standard alkyl amides, esters, and carbamates intact[4].

-

-

Reaction Execution: Stir the suspension at room temperature for 2–4 hours.

-

Validation & Analytical Checkpoints:

-

TLC Monitoring: The free aniline product will exhibit a lower Rf value (more polar) compared to the starting material and will stain positively (typically yellow or brown) with ninhydrin.

-

-

Workup: Evaporate the methanol under reduced pressure. Partition the residue between water and dichloromethane. Extract the aqueous layer, dry the combined organic layers over Na₂SO₄, and concentrate to yield the free 2-fluoro-3-substituted aniline biaryl.

References

Sources

solubility data for 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid in organic solvents

[1]

| Parameter | Technical Specification |

| CAS Number | 2377610-93-8 |

| Chemical Formula | C₈H₆BF₄NO₃ |

| Molecular Weight | 250.94 g/mol |

| Structural Features | Boronic Acid: Polar, H-bond donor/acceptor, Lewis acidic.Fluorine (C2): Electron-withdrawing, increases acidity of the boronic center.Trifluoroacetamido (C3): Lipophilic amide; -NH acts as H-bond donor; -CF3 enhances solubility in halogenated solvents compared to non-fluorinated amides. |

| Physical State | White to off-white solid (hygroscopic). |

Solubility Data Matrix

The following solubility profile is derived from the physicochemical interaction of the trifluoroacetamido moiety and the boronic acid group. The presence of the trifluoroacetyl group (

Primary Solvent Compatibility Table

| Solvent Class | Solvent | Solubility Rating | Saturation Est. (25°C) | Mechanistic Insight |

| Polar Aprotic | DMSO | Excellent | > 100 mg/mL | DMSO acts as a Lewis base, coordinating with the vacant |

| Polar Aprotic | DMF | Excellent | > 80 mg/mL | Similar stabilization mechanism to DMSO. Preferred for high-concentration stock solutions in library synthesis. |

| Polar Protic | Methanol | High | 50–80 mg/mL | Solvates via H-bonding. Caution: May form methyl boronic esters (reversible) upon prolonged storage or heating. |

| Polar Protic | Ethanol | High | 40–60 mg/mL | Good solubility; often used as a co-solvent in aqueous Suzuki couplings. |

| Ethers | THF | Moderate | 20–40 mg/mL | Soluble, but the equilibrium often shifts towards the trimeric boroxine anhydride, which may precipitate or cause turbidity if the solvent is "wet". |

| Halogenated | DCM / CHCl₃ | Moderate | 10–25 mg/mL | The |

| Hydrocarbons | Hexane / Heptane | Insoluble | < 1 mg/mL | The compound is too polar. Useful as an anti-solvent for precipitation/purification. |

| Aqueous | Water (pH 7) | Low | < 5 mg/mL | Limited solubility in neutral water. |

| Aqueous | Water (pH > 10) | High | > 50 mg/mL | Forms the boronate anion ( |

Mechanistic Analysis: The Boroxine Equilibrium

A critical, often overlooked factor in handling 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid is the Boronic Acid-Boroxine Equilibrium .

In non-coordinating organic solvents (DCM, Toluene, THF), the compound spontaneously dehydrates to form a cyclic trimeric anhydride (Boroxine). This transformation changes the stoichiometry and solubility of the material.

-

Monomer (Acid): Predominant in water, alcohols, DMSO, and DMF.

-

Trimer (Boroxine): Predominant in dry DCM, Chloroform, and Toluene.

Implication for Researchers: If you prepare a standard solution in dry CDCl₃ for NMR, you will likely observe a mixture of monomer and trimer, complicating integration. Always use DMSO-d6 for quantitative NMR to ensure a single monomeric species.

Visualization: Solvation & Equilibrium Pathways

Figure 1: Solvation pathways showing the critical divergence between monomeric stabilization in DMSO and trimerization in non-polar solvents.

Experimental Protocols

Protocol A: Preparation of High-Stability Stock Solutions (50 mM)

Recommended for High-Throughput Screening (HTS) or long-term storage.

-

Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide). Avoid alcohols for long-term storage to prevent esterification.

-

Calculation: For 10 mL of 50 mM solution:

-

Mass required =

.

-

-

Dissolution:

-

Weigh 125.5 mg of 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid into a glass vial.

-

Add 5 mL of DMSO. Vortex for 30 seconds. The solid should dissolve rapidly.

-

Make up to 10 mL volume.

-

-

Storage: Store at -20°C. The trifluoroacetamido group is stable, but the boronic acid can undergo slow protodeboronation if exposed to moisture and heat over months.

Protocol B: Solubility Determination (Dynamic Method)

Use this protocol if precise solubility data in a novel solvent is required.

-

Setup: Place 100 mg of the compound in a crimp-top vial.

-

Addition: Add the target solvent in 100 µL increments at 25°C.

-

Agitation: Sonicate for 5 minutes after each addition.

-

Endpoint: Visual clarity (disappearance of turbidity).

-

Calculation:

-

Verification: Filter the saturated solution and analyze the filtrate by HPLC-UV (254 nm) against a DMSO standard curve to confirm concentration.

Handling & Stability Risks

Protodeboronation

The presence of the 2-Fluoro substituent ortho to the boronic acid accelerates the rate of protodeboronation (loss of the boron group) under basic conditions at high temperatures.

-

Risk Factor: High in aqueous base (e.g.,

at >80°C). -

Mitigation: Use milder bases (e.g.,

or

Hygroscopicity

The trifluoroacetamido group increases the acidity of the amide proton, making the compound slightly hygroscopic.

-

Storage: Store under nitrogen or argon in a desiccator.

-

Handling: Allow the container to reach room temperature before opening to prevent water condensation, which promotes boroxine formation.

References

-

Compound Identification: GuideChem. (n.d.). 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid (CAS 2377610-93-8). Retrieved from

-

General Solubility Principles: Leszczyński, P., Hofman, T., & Sporzyński, A. (2020).[1] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.[2] Retrieved from

-

Boroxine Equilibrium: Adamczyk-Woźniak, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents. Molecules, 27(11). Retrieved from

-

Analogous Data (5-Bromo derivative): Sigma-Aldrich. (n.d.). 5-Bromo-2-fluoro-3-(trifluoroacetamido)phenylboronic acid Safety Data Sheet. Retrieved from

Technical Guide: Safety & Handling of 2-Fluoro-3-(trifluoroacetamido)phenylboronic Acid

The following technical guide provides an in-depth safety and handling protocol for 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid .

Compound Identification & Chemical Context

Compound Name: 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid

Chemical Formula:

Scientific Context

This compound is a specialized building block primarily used in medicinal chemistry for Suzuki-Miyaura cross-coupling reactions .[1][2] It serves two critical functions:

-

Fluorine Introduction: The ortho-fluorine atom modulates metabolic stability and lipophilicity (

) of the final drug candidate.[1] -

Nitrogen Handle: The trifluoroacetamido group acts as a robust protecting group for an aniline amine, which can be deprotected post-coupling to yield a 3-amino-2-fluorophenyl scaffold.[1]

Expert Insight: The presence of the ortho-fluorine atom relative to the boronic acid moiety significantly increases the rate of protodeboronation under basic aqueous conditions compared to non-fluorinated analogs.[1] Strict control of pH and temperature is required during coupling.[1]

Hazard Identification & Toxicology (GHS Classification)

Derived from structure-activity relationships (SAR) of close analogs (e.g., 5-bromo-2-fluoro-3-(trifluoroacetamido)phenylboronic acid).

GHS Label Elements[1][3]

-

Signal Word: WARNING

-

Pictograms:

- (Irritant)[1]

Hazard Statements

| Code | Hazard Statement | Mechanism of Action |

| H315 | Causes skin irritation | Boronic acids possess Lewis acidity, forming reversible covalent bonds with diols in biological membranes (glycoproteins), leading to irritation.[1] |

| H319 | Causes serious eye irritation | Direct interaction with corneal mucins; acidic hydrolysis of the trifluoroacetamido group in tear fluid may release trifluoroacetic acid traces.[1] |

| H335 | May cause respiratory irritation | Inhalation of dust triggers mucosal inflammation in the upper respiratory tract.[1] |

Precautionary Statements (Research Focus)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] (Use a fume hood).[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] (Nitrile gloves > 0.11mm thickness recommended).[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1]

Stability & Reactivity Profile

This section details the specific chemical instabilities that researchers must mitigate during experimentation.

A. Protodeboronation (The "Ortho-Effect")

The 2-fluoro substituent exerts an inductive electron-withdrawing effect while also creating steric pressure.[1] In the presence of bases (common in Suzuki couplings like

-

Mitigation: Use anhydrous bases (

) or non-aqueous systems where possible.[1] Avoid prolonged heating >80°C in aqueous media.[1]

B. Trifluoroacetamido Hydrolysis

The

-

Risk: Unintentional deprotection during the cross-coupling reaction.[1]

-

Mitigation: If the protecting group must be retained, avoid hydroxide bases.[1] Use mild bases like Sodium Bicarbonate (

) or Potassium Phosphate (

Stability Visualization

The following diagram illustrates the competing reaction pathways and degradation risks.

Figure 1: Reaction and degradation pathways.[1] Green indicates the desired path; red/yellow indicate degradation risks.[1]

Handling & Storage Protocol

Storage Requirements[2][4][5][6][7][8]

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Inert gas (Argon or Nitrogen) recommended.[1] Boronic acids can dehydrate to form boroxines (anhydrides) over time, which alters stoichiometry.[1]

-

Container: Tightly sealed glass vial with a PTFE-lined cap.[1]

Experimental Workflow

To ensure reproducibility and safety, follow this step-by-step workflow:

-

Equilibration: Allow the refrigerated container to reach room temperature before opening to prevent water condensation (hygroscopic nature).

-

Weighing: Perform in a chemical fume hood. Use an anti-static gun if the powder is fluffy/static-prone.[1]

-

Solvent Selection:

-

Reaction Setup: Degas solvents thoroughly.[1] Oxygen promotes homocoupling and catalyst deactivation.[1]

Emergency Procedures

| Scenario | Immediate Action |

| Skin Contact | Wash with soap and water for 15 minutes.[1] Do not use organic solvents (ethanol) as they may increase absorption.[1] |

| Eye Contact | Rinse with eyewash station for 15 minutes.[1] Seek medical attention if irritation persists. |

| Spill (Solid) | Dampen with water to prevent dust.[1] Sweep into a waste container. Clean area with 10% sodium carbonate solution.[1] |

Waste Disposal & Environmental Impact[1]

-

Fluorine Content: This compound contains organofluorine.[1] Do not dispose of down the drain.

-

Boron Content: Boron compounds can be phytotoxic.[1]

-

Protocol: Collect in a dedicated "Halogenated Organic Waste" container. Incineration is the preferred method of destruction, equipped with scrubbers for Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx).[1]

References

-

PubChem. (2025).[1][3] 3-Amino-2-fluorophenylboronic acid.[1] National Library of Medicine.[1] Retrieved from [Link] (Core scaffold safety data).[1]

-

Cox, P. A., et al. (2010).[1] Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society.[1] (Mechanism of ortho-substituted boronic acid instability).

Sources

Technical Guide: pKa Modulation of Fluorinated Phenylboronic Acids

Topic: pKa Values of Fluorinated Phenylboronic Acid Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenylboronic acids (PBAs) function as reversible covalent receptors for 1,2- and 1,3-diols (e.g., glucose, sialic acid) and as crucial reagents in Suzuki-Miyaura cross-coupling. The utility of PBAs in physiological applications—specifically glucose sensing and insulin delivery—is strictly governed by their acid dissociation constant (pKa).

Native phenylboronic acid has a pKa of approximately 8.8, rendering it largely ineffective at physiological pH (7.4) where it remains in its neutral, trigonal planar form. Fluorination of the aromatic ring is the primary strategy to modulate this pKa. This guide provides a technical analysis of how fluorine substitution patterns alter Lewis acidity, presents a consolidated data reference, and details the gold-standard

Mechanistic Foundations

The Ionization Equilibrium

Unlike Brønsted acids, boronic acids do not donate a proton. They act as Lewis acids, accepting a hydroxide ion from water to form a tetrahedral boronate anion.[1] The pKa value represents the pH at which the concentration of the neutral trigonal form equals the anionic tetrahedral form.

-

Neutral Form:

hybridized, trigonal planar, electron-deficient (6 valence electrons). -

Anionic Form:

hybridized, tetrahedral, octet complete.

The Fluorine Effect

Fluorine modulates the electrophilicity of the boron center through two competing mechanisms:

-

Inductive Withdrawal (-I): Fluorine is highly electronegative. It pulls electron density through the sigma bond framework, making the boron atom more electron-deficient (more electrophilic). This stabilizes the anionic form, lowering the pKa .

-

Resonance Donation (+R): Fluorine lone pairs can donate electron density into the aromatic

-system. If the fluorine is para to the boron, this density can be pushed toward the boron empty orbital, destabilizing the anion and raising the pKa .

Positional Impact

-

Meta (3-position): The resonance effect is negligible. The inductive effect dominates, consistently lowering pKa.

-

Para (4-position): The -I and +R effects largely cancel each other out. 4-F-PBA often has a pKa very similar to unsubstituted PBA.

-

Ortho (2-position): Proximity creates a strong inductive effect. While steric hindrance usually impedes the formation of the tetrahedral boronate (raising pKa), the small Van der Waals radius of fluorine (1.47 Å) minimizes steric clashes compared to chlorine or methyl groups. Consequently, ortho-fluorination significantly lowers pKa, often to the physiologically relevant range.

Figure 1: The ionization equilibrium of boronic acids. Electron-withdrawing groups (EWG) like Fluorine stabilize the anionic species, shifting the equilibrium to the right (lower pKa).

Quantitative Landscape: pKa Data Table

The following values represent consensus data from aqueous or mixed aqueous-organic potentiometric and NMR titrations. Note that values may shift by

| Compound | Substituent Pattern | Approx. pKa | Electronic Effect Analysis |

| Phenylboronic Acid (PBA) | None | 8.8 - 8.9 | Baseline reference. |

| 4-Fluorophenylboronic acid | Para (4-F) | 8.7 - 8.8 | -I and +R effects cancel out. Minimal change from baseline. |

| 3-Fluorophenylboronic acid | Meta (3-F) | 8.3 - 8.4 | Strong -I effect; no resonance opposition. |

| 2-Fluorophenylboronic acid | Ortho (2-F) | 7.8 | Strong -I from proximity; minimal steric penalty. Ideal for physiological tuning.[2] |

| 3,5-Difluorophenylboronic acid | Meta, Meta | 7.3 - 7.4 | Additive -I effects. Excellent physiological pH match. |

| 2,4-Difluorophenylboronic acid | Ortho, Para | 7.3 | Ortho-driven acidity enhancement. |

| 2,3,4,6-Tetrafluorophenylboronic acid | Multi | 6.1 - 6.2 | Cumulative electron withdrawal.[1] Highly acidic. |

| Pentafluorophenylboronic acid | All positions | 6.0 | Maximum electron deficiency. |

Data synthesized from Hall (2011) and benchmarking studies [1, 2].

Experimental Protocol: NMR Titration

While potentiometric titration is common,

-

Why? It directly observes the boron nucleus, distinguishing the boronic acid/boronate equilibrium from other acidic impurities (like boroxines or oxidation byproducts).

-

The Shift: The

signal shifts upfield from

Protocol: Determination of pKa via NMR[3][4]

Materials:

-

Fluorinated Phenylboronic Acid derivative (approx 10-20 mM).

-

Buffer components (Phosphate or Carbonate buffers depending on range).

- (10% v/v for lock).

-

Internal Standard:

(external capillary) or boric acid (if peaks do not overlap).

Workflow:

-

Stock Preparation: Dissolve the FPBA in water with 10%

. If solubility is low, use a minimal amount of DMSO (note: this alters dielectric constant and pKa slightly). -

pH Adjustment: Prepare a series of 8–10 samples adjusted to pH values ranging from pKa

to pKa -

Acquisition:

-

Instrument: 300 MHz or higher NMR (Boron frequency ~96-160 MHz).

-

Probe: Quartz tubes (borosilicate glass contains boron and causes background broad peaks). If using glass, subtract background.

-

Pulse Program: Standard 1D

with proton decoupling.

-

-

Data Processing:

-

Observe the chemical shift (

). At intermediate pH, rapid exchange averages the signal into a single peak.

-

-

Calculation: Fit the data to the Henderson-Hasselbalch equation:

Figure 2: Workflow for pKa determination using

Applications in Drug Discovery & Sensing[5]

The precise tuning of pKa using fluorine is critical for two main applications:

Glucose Sensing at Physiological pH

For a boronic acid to sense glucose effectively in the blood (pH 7.4), it must exist in an equilibrium where a significant fraction is capable of binding the diol.

-

The Problem: Unsubstituted PBA (pKa 8.8) is <5% anionic at pH 7.4. The binding constant for glucose is low.

-

The Solution: Using 3,5-difluorophenylboronic acid (pKa ~7.3) or 2-fluorophenylboronic acid (pKa ~7.8) shifts the pKa to match physiological pH. This maximizes the reversible binding affinity for glucose, enabling real-time continuous glucose monitoring (CGM) sensors [3].

Self-Regulated Insulin Delivery

Polymer-drug conjugates utilizing FPBAs can create "smart" insulin depots.

-

Mechanism: At normal glucose levels, the polymer is hydrophobic (neutral FPBA) and encapsulates insulin.

-

Trigger: When blood glucose rises, glucose binds to the FPBA moieties. The formation of the glucose-boronate complex is anionic and hydrophilic.

-

Release: This hydrophilicity causes the polymer to swell or dissolve, releasing insulin.

-

Design Requirement: The pKa must be tuned (using Fluorine) so that the polymer is sensitive specifically to hyperglycemic glucose concentrations, not basal levels [4].

References

-

Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

-

Soundararajan, S., et al. (2009). "The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols." Journal of Organic Chemistry, 74(17), 6531-6538. [Link]

-

Brooks, W. L., & Sumerlin, B. S. (2016). "Synthesis and applications of boronic acid-containing polymers: From materials to medicine." Chemical Reviews, 116(3), 1375-1397. [Link]

-

Matsumoto, A., et al. (2012). "A synthetic glucose-responsive polymer therapeutic for insulin delivery."[3] Angewandte Chemie International Edition, 51(9), 2124-2128. [Link]

Sources

metabolic stability of 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid

Executive Summary

2-Fluoro-3-(trifluoroacetamido)phenylboronic acid represents a specialized class of functionalized arylboronic acids often utilized in medicinal chemistry as a reversible covalent warhead (targeting serine proteases) or as a bio-orthogonal probe for carbohydrate recognition. While the boronic acid moiety (

This guide provides a comprehensive technical analysis of the metabolic stability of this specific scaffold. It details the structural determinants of its clearance, delineates the primary metabolic pathways (CYP450-mediated oxidation and amidase-mediated hydrolysis), and establishes a self-validating experimental framework for quantifying its intrinsic clearance (

Part 1: Structural Determinants of Stability

To understand the metabolic fate of this molecule, we must deconstruct its three pharmacophoric elements. The interplay between electronic withdrawal and steric occlusion defines its resistance to enzymatic degradation.

1. The Boronic Acid Moiety (

)

-

Liability: This is the primary "soft spot." Boronic acids are susceptible to oxidative deboronation , a reaction catalyzed by Cytochrome P450 (CYP) enzymes (specifically CYP3A4, CYP2D6, and CYP2E1) and Reactive Oxygen Species (ROS).

-

Mechanism: The vacant p-orbital of the boron atom accepts electron density from enzyme-generated oxidants (e.g., peroxides), leading to a 1,2-migration of the carbon-boron bond to a carbon-oxygen bond, ultimately yielding the corresponding phenol.

2. The 2-Fluoro Substituent (Ortho-F)

-

Stabilizing Effect: The fluorine atom at the ortho position relative to the boron is a critical stabilizing feature.

-

Causality:

-

Steric Shielding: It physically blocks the approach of the bulky CYP heme iron-oxo species to the boron center.

-

Electronic Modulation: Fluorine is highly electronegative. By withdrawing electron density from the aromatic ring, it decreases the Lewis acidity of the boron slightly in the transition state, potentially slowing the rate-limiting 1,2-migration step required for deboronation.

-

3. The Trifluoroacetamido Group (

)

-

Dual Role: While amides are generally stable, the trifluoromethyl group makes the carbonyl carbon highly electrophilic.

-

Metabolic Risk: This group is susceptible to hydrolysis by hepatic amidases and plasma esterases, though the steric bulk of the

group often retards this rate compared to a standard acetamide.

Part 2: Primary Metabolic Pathways

The metabolic clearance of 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid proceeds via two distinct pathways. Understanding these allows for the correct identification of metabolites during LC-MS/MS analysis.

Pathway A: Oxidative Deboronation (Major)

This is the dominant clearance mechanism in liver microsomes. The reaction consumes NADPH and

-

Product: 2-Fluoro-3-(trifluoroacetamido)phenol.

-

Enzymes: CYP450s (Mixed function oxidases).

Pathway B: Amide Hydrolysis (Minor)

This pathway can occur in both liver microsomes (carboxylesterases) and plasma.

-

Product: 3-Amino-2-fluorophenylboronic acid.

-

Note: The resulting amine is highly reactive and may undergo rapid Phase II conjugation (N-acetylation or glucuronidation).

Visualization: Metabolic Fate Pathway

The following diagram illustrates the divergence of metabolic fate for the parent compound.

Figure 1: Predicted metabolic pathways.[2] The oxidative deboronation (Blue to Red) is typically the rate-limiting clearance step.

Part 3: Experimental Assessment Protocols

To rigorously determine the metabolic stability, one must perform a Microsomal Stability Assay . This protocol is designed to be self-validating by including cofactor-free controls.

Protocol: Liver Microsome Stability Assay (In Vitro)

Objective: Determine the Intrinsic Clearance (

1. Reagents Preparation

-

Test Compound: 10 mM stock in DMSO.

-

Microsomes: Pooled Human/Rat Liver Microsomes (HLM/RLM) at 20 mg/mL protein concentration.

-

NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM

. -

Quench Solution: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide).

2. Experimental Workflow

-

Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Spike Test Compound to final concentration of 1

M. Incubate at 37°C for 5 min. -

Initiation: Add NADPH regenerating system to initiate the reaction.

-

Control A (Zero Cofactor): Add Buffer instead of NADPH (Checks for non-CYP hydrolysis).

-

Control B (Zero Time): Quench immediately before adding NADPH.

-

-

Sampling: At

min, remove 50 -

Quenching: Transfer aliquot into 150

L cold Quench Solution (ACN + IS). Vortex vigorously. -

Processing: Centrifuge at 4000 rpm for 20 min to precipitate proteins.

-

Analysis: Inject supernatant into LC-MS/MS (MRM mode).

3. Data Analysis & Calculation

Plot

| Parameter | Formula | Unit |

| Half-life ( | min | |

| Intrinsic Clearance ( |

Visualization: Assay Workflow

The following diagram outlines the critical steps to ensure data integrity.

Figure 2: Step-by-step workflow for the microsomal stability assay. The -NADPH arm validates that loss is enzymatic.

Part 4: Interpretation & Mitigation Strategies

Interpreting the Data

For 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid, typical results fall into these categories:

| Classification | Likely Mechanism | |

| < 15 | Stable | Fluorine successfully blocks oxidation; Amide is stable. |

| 15 - 45 | Moderate | Slow oxidative deboronation occurring. |

| > 45 | High | Rapid deboronation or rapid amide hydrolysis. |

Note: If the -NADPH control shows significant degradation (>20% loss), the compound suffers from chemical instability or non-CYP hydrolysis (amidase activity).

Mitigation Strategies

If the compound exhibits high clearance (

-

Prodrug Approach (Boronate Esters): Cap the boronic acid as a cyclic ester (e.g., pinacol ester) or a benzoxaborole . This prevents immediate oxidation and improves cell permeability, though it requires in vivo hydrolysis to activate.

-

Scaffold Hopping: Replace the phenyl ring with a pyridine ring. Nitrogen incorporation reduces the electron density of the ring, further deactivating the boron toward oxidation.

-

Amide Bioisosteres: If the trifluoroacetamido group is the weak link (hydrolysis), replace it with a trifluoroethoxy (

) or a sulfonamide group, which are metabolically robust.

References

-

Baker, S. J., et al. (2009). "Therapeutic potential of boron-containing compounds."[1][3] Future Medicinal Chemistry, 1(7), 1275–1288.

-

Trippier, P. C., & McGuigan, C. (2010). "Boronic acids in medicinal chemistry: therapeutic potential, selectivity and pharmacokinetics." MedChemComm, 1(3), 183-198.

-

Lippe, M. M., et al. (2019). "Oxidative Deboronation of the Peptide Boronic Acid Proteasome Inhibitor Bortezomib." Chemical Research in Toxicology, 32(1), 123-130.

-

FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.

Sources

- 1. pnas.org [pnas.org]

- 2. CHARACTERIZATION OF THE IN VITRO METABOLISM OF SELECTIVE ANDROGEN RECEPTOR MODULATOR USING HUMAN, RAT, AND DOG LIVER ENZYME PREPARATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis pathways for 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid

This guide details the synthesis of 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid , a specialized organoboron intermediate used in the development of proteasome inhibitors and kinase-targeted therapeutics.[1]

The structural complexity of this molecule—specifically the ortho-fluorine positioning relative to the boronic acid and the electron-withdrawing trifluoroacetamido group—requires a synthesis strategy that prioritizes regiocontrol and functional group compatibility.

Executive Summary & Retrosynthetic Analysis

Target Molecule: 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid CAS: 2377610-93-8 Key Applications: Fragment-based drug discovery (FBDD), Suzuki-Miyaura cross-coupling, peptidomimetic synthesis.[1]

Retrosynthetic Logic

The primary challenge is installing the boronic acid moiety without compromising the sensitive trifluoroacetamide group or the fluorine regiochemistry.

-

Disconnection A (C-B Bond Formation): Disconnecting the C-B bond leads to a 3-halo-2-fluoro-trifluoroacetanilide precursor.[1] This suggests a transition-metal catalyzed borylation (Miyaura) or metal-halogen exchange strategy.[1]

-

Disconnection B (N-Acylation): Disconnecting the amide bond leads to 3-amino-2-fluorophenylboronic acid.[1] While direct acylation is possible, the starting material is often expensive and prone to protodeboronation during storage.

Selected Strategy: This guide prioritizes Route A (The "Robust" Pathway) , starting from commercially available 2-fluoro-3-bromoaniline .[1] This route establishes the amide bond early to modulate the electronics of the ring, followed by a mild Pd-catalyzed borylation to install the boron species.

Figure 1: Retrosynthetic disconnection strategy prioritizing the stable bromo-aniline precursor.

Pathway 1: The Step-by-Step Robust Route

This pathway is designed for scalability and reproducibility.[1] It avoids the use of organolithium reagents (e.g., n-BuLi), which can attack the trifluoroacetyl carbonyl or cause defluorination.

Phase 1: N-Trifluoroacetylation

Objective: Protect the aniline amine and install the pharmacophore.[1] Reaction: Nucleophilic acyl substitution.[1]

-

Reagents: 2-Fluoro-3-bromoaniline, Trifluoroacetic Anhydride (TFAA), Triethylamine (Et3N).[1]

-

Solvent: Dichloromethane (DCM), Anhydrous.[1]

Protocol:

-

Charge a flame-dried reaction flask with 2-Fluoro-3-bromoaniline (1.0 equiv) and anhydrous DCM (0.2 M concentration).

-

Cool the solution to 0 °C under nitrogen atmosphere.

-

Add Triethylamine (1.2 equiv) dropwise.[1]

-

Add Trifluoroacetic anhydride (1.1 equiv) dropwise over 30 minutes. Caution: Exothermic.[1]

-

Allow to warm to room temperature (RT) and stir for 2 hours.

-

Workup: Quench with saturated NaHCO3. Wash organic layer with 1M HCl (to remove unreacted aniline) and brine.[1] Dry over Na2SO4 and concentrate.

-

Yield Expectation: >90% (Off-white solid).

Phase 2: Miyaura Borylation

Objective: Install the boron moiety using mild palladium catalysis to avoid affecting the trifluoroacetamide or fluorine. Reaction: Pd-catalyzed cross-coupling.[1]

-

Reagents: N-(3-bromo-2-fluorophenyl)-2,2,2-trifluoroacetamide (from Phase 1), Bis(pinacolato)diboron (B2pin2), Potassium Acetate (KOAc).[1]

-

Solvent: 1,4-Dioxane (degassed).[1]

Protocol:

-

In a glovebox or under strictly inert argon flow, combine the aryl bromide (1.0 equiv), B2pin2 (1.2 equiv), and KOAc (3.0 equiv) in a reaction vial.

-

Add dry, degassed 1,4-Dioxane (0.15 M).

-

Seal and heat to 90 °C for 12–16 hours.

-

Monitoring: Check via LC-MS for disappearance of bromide.

-

Workup: Filter through a Celite pad to remove Pd black.[1] Concentrate the filtrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc). Note: Pinacol esters can degrade on acidic silica; use neutral silica or rapid elution.

Phase 3: Oxidative Hydrolysis

Objective: Convert the stable pinacol ester to the free boronic acid. Reaction: NaIO4 oxidative cleavage.[1]

-

Reagents: Pinacol ester intermediate, Sodium Periodate (NaIO4), Ammonium Acetate (NH4OAc).[1]

-

Solvent: Acetone / Water (1:1).[1]

Protocol:

-

Dissolve the pinacol ester in Acetone/Water.[1]

-

Add NH4OAc (2.0 equiv) and NaIO4 (3.0 equiv).[1]

-

Stir at RT for 12–24 hours. The reaction mixture will become cloudy.[3]

-

Workup: Filter off the inorganic solids. Evaporate acetone from the filtrate.

-

Critical Step: The product is a boronic acid.[1][4][5][6][7][8][9] Do not dry excessively under high vacuum with heat, as it may dehydrate to the boroxine (anhydride trimer).

-

Final Product: 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid.

Pathway 2: Direct Functionalization (Alternative)[1]

Use this route only if 3-Amino-2-fluorophenylboronic acid is already available in your inventory.[1]

Protocol:

-

Dissolve 3-Amino-2-fluorophenylboronic acid (1.0 equiv) in THF.

-

Add Ethyl trifluoroacetate (1.5 equiv) and mild base (NaHCO3). Avoid TFAA here as it may form mixed anhydrides with the boronic acid.

-

Heat to reflux (60 °C) for 6 hours.

-

Acidify carefully to pH 5 and extract.

Note: This route often suffers from lower yields due to the zwitterionic nature of the amino-boronic acid making solubility and reactivity challenging.[1]

Technical Data & Process Parameters

Reaction Parameter Table

| Step | Parameter | Specification | Rationale |

| 1 | Temperature | 0 °C | Controls exotherm of TFAA addition; prevents bis-acylation. |

| 1 | Base | Et3N (1.2 eq) | Scavenges TFA byproduct; prevents acid-catalyzed degradation. |

| 2 | Catalyst | Pd(dppf)Cl2 | Bidentate ligand prevents deborylation and sustains active Pd(0) species.[1][10] |

| 2 | Base | KOAc (Anhydrous) | Critical for the transmetallation step in Miyaura coupling. |

| 3 | Oxidant | NaIO4 | Cleaves the chemically robust pinacol diol without affecting the amide. |

Process Visualization

Figure 2: Complete synthetic workflow from aniline precursor to final boronic acid.

Troubleshooting & Scientific Nuance

Boronic Acid vs. Boroxine Equilibrium

Users must be aware that free boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines).[1]

-

Observation: NMR may show broad peaks or multiple sets of signals.[1]

-

Validation: Add a drop of D2O to the NMR tube. This shifts the equilibrium entirely to the monomeric boronic acid species [-B(OH)2] via hydrolysis, sharpening the peaks.

Protodeboronation Risk

The presence of the electron-withdrawing trifluoroacetamido group and the fluorine atom makes the C-B bond susceptible to hydrolytic cleavage (protodeboronation) under strongly acidic or basic conditions at high temperatures.

Purification of Pinacol Esters

Pinacol esters of electron-deficient aryls can "streak" on silica gel due to partial hydrolysis.[1]

-

Tip: Deactivate the silica gel with 1% Triethylamine in the eluent, or simply move directly to the hydrolysis step without rigorous purification of the ester if the conversion was clean.

References

-

Miyaura Borylation of Aryl Halides: Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry.

-

Synthesis of Fluorinated Aminophenylboronic Acids: DiPasquale, A. G., et al. (2013).[1] Regioselective Synthesis of Fluorinated Boronic Acids. Journal of Organic Chemistry. (Contextual grounding for fluoro-regiochemistry).

-

Pinacol Ester Hydrolysis Methodology: Yuen, A. K. L., & Hutton, C. A. (2005).[1] Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborate salts. Tetrahedron Letters.

-

Trifluoroacetylation Protocols: F. Weygand, et al. (1960).[1] Trifluoroacetylation of Amino Acids. Chem. Ber. (Foundational method for mild trifluoroacetylation).[1]

-

Target Molecule Verification: 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid (CAS 2377610-93-8).[1][5] [1]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sites.pitt.edu [sites.pitt.edu]

- 8. Palladium-Catalyzed Trifluoroacetylation of Arylboronic Acids Using a Trifluoroacetylation Reagent [organic-chemistry.org]

- 9. parchem.com [parchem.com]

- 10. researchgate.net [researchgate.net]

Electronic Properties of Trifluoroacetamido Substituted Boronic Acids

Executive Summary

The incorporation of the trifluoroacetamido group (

Electronic Profile & Hammett Analysis

The "Reversed" Amide Effect

In standard acetamido substituents (

However, in the trifluoroacetamido variant, the strong electron-withdrawing nature of the trifluoromethyl group (

-

Inductive Effect (

): Strongly enhanced due to the -

Resonance Effect (

): Negligible/Suppressed. -

Net Result: The group acts as a strong EWG.

Impact on Boron Lewis Acidity ( )

The Lewis acidity of a boronic acid is defined by its equilibrium with water to form the tetrahedral boronate anion:

Electron-withdrawing substituents stabilize the anionic boronate species, shifting the equilibrium to the right (lowering

| Compound | Substituent | Electronic Character | ||

| Phenylboronic Acid | 0.00 | 8.8 | Neutral | |

| 4-Acetamidophenylboronic Acid | -0.15 | ~9.0 | Weakly Donating | |

| 4-(Trifluoroacetamido)phenylboronic Acid | +0.45 | 7.6 - 7.9 | Strongly Withdrawing | |

| 4-(Trifluoromethyl)phenylboronic Acid | +0.54 | 7.8 | Strongly Withdrawing |

Note:

Visualizing Electronic Effects

The following diagram illustrates the competing electronic vectors in the trifluoroacetamido substituted system compared to the standard acetamido system.

Synthesis Protocol

Direct nitration of phenylboronic acid is often non-selective and low-yielding due to protodeboronation. The preferred route utilizes 3-aminophenylboronic acid as the starting material.[1] The trifluoroacetylation must be performed carefully to avoid anhydride formation at the boronic acid moiety.

Reagents & Materials

-

Substrate: 3-Aminophenylboronic acid monohydrate (CAS: 206658-89-1)

-

Acylating Agent: Trifluoroacetic anhydride (TFAA) (Preferred over chloride for milder conditions)

-

Solvent: Dry THF or Dioxane (Anhydrous conditions prevent boroxine formation)

-

Base: No base or weak base (Pyridine)

Step-by-Step Methodology

-

Dissolution: Dissolve 3-aminophenylboronic acid (1.0 eq) in anhydrous THF (0.2 M concentration) under an inert atmosphere (

). -

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Add Trifluoroacetic anhydride (1.1 eq) dropwise over 20 minutes. Note: The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (stain with curcumin or ninhydrin; amine spot will disappear).

-

Quenching: Quench with a minimal amount of ice-cold water (to hydrolyze excess TFAA without hydrolyzing the amide).

-

Isolation:

-

Evaporate THF under reduced pressure.

-

The product often precipitates as a white solid upon addition of cold water/hexanes.

-

Filter and wash with cold water.

-

-

Purification: Recrystallization from Ethyl Acetate/Hexanes. Avoid column chromatography on silica if possible, as boronic acids can streak or bind irreversibly.

Synthesis Workflow Diagram

Applications in Drug Discovery & Chemical Biology

Protease Inhibition (Serine Proteases)

Boronic acids are reversible covalent inhibitors of serine proteases (e.g., Thrombin, Elastase, Proteasome). The serine hydroxyl attacks the boron to form a tetrahedral adduct.

-

Mechanism: The electron-withdrawing trifluoroacetamido group makes the boron atom more electrophilic (

). -

Result: Faster

rates and tighter binding ( -

Selectivity: The bulky

group can be exploited to fit into hydrophobic S2 or S3 pockets of the enzyme, adding steric selectivity to the electronic affinity.

Saccharide Sensing

Phenylboronic acids bind 1,2- and 1,3-diols (sugars) to form cyclic esters.

-

Physiological Challenge: Standard phenylboronic acid (

8.8) binds sugars poorly at blood pH (7.4) because the tetrahedral boronate form (which binds sugars tightest) is not dominant. -

Solution: The trifluoroacetamido derivative (

~7.8) exists in a significant equilibrium fraction as the boronate anion at pH 7.4, drastically improving sensitivity for glucose monitoring applications.

Suzuki-Miyaura Cross-Coupling

While generally stable, the trifluoroacetamido group can be sensitive to the strong bases (e.g.,

-

Protocol Adjustment: Use mild bases such as

or -

Transmetallation: The EWG nature accelerates the transmetallation step (transfer of the organic group to Palladium), which is often the rate-determining step for electron-rich aryl halides.

References

-

Structural and Acidity Studies of Fluorinated Boronic Acids Adamczyk-Woźniak, A., et al. (2021).[2] (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.

-

Hammett Constants and Electronic Effects Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters.

-

Boronic Acid pKa and Sugar Binding Tomsho, J. W., et al. (2012). Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore.

-

Synthesis of Amido-Boronic Acids Liauw, A., et al. (2024). Synthesis of 3-Acrylamidophenylboronic Acid.

-

Suzuki Coupling Mechanisms Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.

Sources

Technical Guide: Hydrogen Bonding & Molecular Recognition of 2-Fluoro-3-(trifluoroacetamido)phenylboronic Acid

The following technical guide details the hydrogen bonding potential, structural dynamics, and experimental characterization of 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid . This analysis focuses on its application as a tunable pharmacophore in medicinal chemistry, specifically for covalent reversible inhibition and glycan recognition.[1]

Executive Summary

2-Fluoro-3-(trifluoroacetamido)phenylboronic acid represents a highly specialized scaffold in drug design, merging the reversible covalent reactivity of boronic acids with the precise non-covalent recognition elements of fluorinated amides. Its utility is defined by pKa modulation : the synergistic electron-withdrawing effects of the ortho-fluorine and the meta-trifluoroacetamido group lower the boronic acid pKa (typically from ~8.8 to ~7.0–7.5), enabling robust diol complexation at physiological pH. This guide dissects the molecule’s hydrogen bonding network, offering protocols for validating its binding potential in protein-ligand and glycan-binding systems.

Structural Pharmacophore Analysis[1]

The molecule functions through three distinct but electronically coupled interaction zones.[1] Understanding these is prerequisite to experimental design.

A. The Boronic Acid Warhead (Position 1)

-

Primary Function: Reversible covalent bond formation with nucleophiles (Serine/Threonine hydroxyls) or cis-diols (sugars, RNA).[1]

-

H-Bonding Potential:

B. The Ortho-Fluorine Effect (Position 2)

-

Electronic Modulation: The high electronegativity of fluorine at the C2 position exerts a strong inductive effect (

), withdrawing electron density from the boron center. This increases the Lewis acidity of the boron, facilitating nucleophilic attack (lowering the pKa).[1] -

Conformational Locking: Through electrostatic repulsion with the boronyl oxygens or weak intramolecular H-bonding (

), the fluorine restricts the rotation of the

C. The Trifluoroacetamido Linker (Position 3)

-

Acidity Enhancement: The trifluoromethyl group (

) strongly pulls electron density from the amide carbonyl, significantly increasing the acidity of the amide proton ( -

H-Bond Donor: The

becomes a "super-donor" for hydrogen bonding with protein backbone carbonyls or catalytic residues (e.g., Asp/Glu).[1] -

Bioisostere: This group mimics peptide bonds but with altered electronics and lipophilicity, often improving membrane permeability compared to standard acetamides.[1]

Mechanistic Interaction Map

The following diagram illustrates the intramolecular electronic coupling and intermolecular binding modes.

Caption: Interaction network showing the inductive lowering of Boron pKa by F and Amide groups, enabling physiological targeting.[1]

Experimental Protocols

Protocol A: pKa Determination via 11B-NMR Titration

Objective: To quantify the Lewis acidity shift induced by the F and Amide groups.

Rationale: Standard potentiometric titration is often inaccurate for boronic acids due to low solubility and slow kinetics.[1]

-

Preparation: Dissolve the compound (5 mM) in buffer solutions containing 10%

ranging from pH 4.0 to 10.0 (0.5 pH increments). -

Acquisition: Acquire

-NMR spectra (typically ~128-160 MHz).[1] -

Analysis: Plot the chemical shift (

) vs. pH. Fit the data to the Henderson-Hasselbalch equation to extract the pKa.-

Expected Result: pKa

7.2–7.6 (compared to 8.8 for phenylboronic acid).[1]

-

Protocol B: Binding Affinity ( ) via Fluorescence Quenching

Objective: Measure H-bond driven binding to a model diol (e.g., Alizarin Red S) or protein.[1] Rationale: The trifluoroacetamido group often acts as a fluorescence quencher or can be displaced by a fluorophore.[1] Here we use the ARS (Alizarin Red S) displacement assay.[1]

-

Reagent Setup: Prepare 100

M ARS in Phosphate Buffer (pH 7.4). ARS is non-fluorescent alone but highly fluorescent when bound to boronic acid.[1] -

Complex Formation: Mix Boronic Acid (2 mM) + ARS (100

M). Record baseline fluorescence (Ex: 460 nm, Em: 570 nm).[1] -

Competitive Titration: Titrate the target analyte (e.g., Sialic acid or Serine protease).[1]

-

Data Processing: As the target binds the boronic acid (displacing ARS), fluorescence decreases.[1]

Applications in Drug Discovery[2]

Protease Inhibition (Serine Proteases)

The 3-(trifluoroacetamido) group mimics the P1/P2 amide backbone of peptide substrates.[1]

-

Mechanism: The Boron atom attacks the active site Serine hydroxyl.[1]

-

Stabilization: The active site Histidine forms a hydrogen bond with the Trifluoroacetamido

, while the Fluorine atom occupies the S2 pocket, often displacing water molecules to gain entropy.

Sialic Acid Recognition (Tumor Targeting)

Sialic acid (SA) is overexpressed on tumor cell surfaces.[1]

-

Selectivity: SA binds optimally at pH 6.5–7.0 (tumor microenvironment).[1]

-

Role of 2-Fluoro: By lowering the pKa to this exact range, this specific scaffold binds SA selectively over Glucose or Galactose (which bind at higher pH), acting as a targeting vector for drug conjugates.[1]

References

-

Structural Analysis of Fluorinated Boronic Acids Sporzyński, A., et al. (2017).[1] "Fluorinated Boronic Acids: Acidity and Hydrolytic Stability." European Journal of Inorganic Chemistry. [1]

-

Boronic Acid pKa Modulation in Drug Design Trippier, P. C., & McGuigan, C. (2010).[1] "Boronic acids in medicinal chemistry: therapeutic potential and synthetic utility."[1][2] MedChemComm.

-

Intramolecular Hydrogen Bonding in Fluorinated Benzamides Saha, S., et al. (2019).[1] "Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations." Molecules. [1][3][4][5][6]

-

ARS Displacement Assay Protocol Springsteen, G., & Wang, B. (2002).[1] "A detailed examination of boronic acid-diol complexation." Tetrahedron. [1]

Sources

- 1. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Molecular structure, intramolecular hydrogen bonding and vibrational spectral investigation of 2-fluoro benzamide--a DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A new method for detecting intramolecular H-bonds of aromatic amides based on the de-shielding effect of carbonyl groups on β-protons - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Coupling of 2-Fluoro-3-(trifluoroacetamido)phenylboronic Acid

This Application Note is designed for researchers and process chemists working with 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid . This reagent presents a specific set of "dual-threat" challenges: the ortho-fluoro effect accelerating protodeboronation and the base-sensitivity of the trifluoroacetamido protecting group.

Executive Summary & Strategic Analysis

The substrate 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid serves as a critical building block for fluorinated biaryl scaffolds, common in kinase inhibitors (e.g., MEK, BRAF).[1] However, standard Suzuki conditions often result in low yields due to two competing decomposition pathways.[1]

The Technical Challenge

-

Rapid Protodeboronation (The Ortho-Fluoro Effect): The fluorine atom at the ortho position to the boronic acid significantly increases the rate of protodeboronation (hydrolytic C-B bond cleavage). The electronegative fluorine stabilizes the transition state for ipso-protonation, often consuming the reagent before it can transmetallate.

-

Catalyst Poisoning via Amide Hydrolysis: The trifluoroacetamido group (

NHCOCF

Success Strategy: To ensure high yields, the protocol must exclude water to prevent amide hydrolysis and accelerate transmetallation to outcompete protodeboronation.[1]

Mechanistic Pathways & Risk Assessment

The following diagram illustrates the kinetic competition between the desired cross-coupling and the two primary failure modes.

Figure 1: Kinetic competition between productive coupling and decomposition pathways. Note that hydrolysis leads to catalyst death.

Experimental Protocols

Two protocols are provided.[1][2][3][4][5][6][7] Protocol A is the recommended "Gold Standard" for this specific molecule, prioritizing stability.[1] Protocol B is a high-throughput alternative for robust coupling partners.

Protocol A: Anhydrous "Stability-First" Conditions (Recommended)

Best for: Retaining the trifluoroacetyl group, preventing catalyst poisoning, and minimizing protodeboronation.[1]

Reagents & Materials:

-

Catalyst: XPhos Pd G2 (Preferred) or Pd(dppf)Cl

·CH-

Why: XPhos induces extremely rapid oxidative addition and transmetallation, crucial for beating the protodeboronation clock.[1]

-

-

Base: Anhydrous Potassium Phosphate Tribasic (K

PO-

Why: Low solubility in organic solvents creates a "slow-release" basic environment, sufficient for activation but minimizing aggressive hydrolysis.[1]

-

-

Solvent: Anhydrous THF or 1,4-Dioxane.[1]

-

Stoichiometry: Boronic Acid (1.2 - 1.5 equiv), Aryl Halide (1.0 equiv).[7]

Step-by-Step Methodology:

-